molecular formula C22H21N5O2 B2395644 N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide CAS No. 899945-40-5

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide

Cat. No.: B2395644
CAS No.: 899945-40-5
M. Wt: 387.443
InChI Key: PYJPTQYGJJJZGP-UHFFFAOYSA-N
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Description

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a tert-butyl group at the N1 position and a 4-phenylbenzamide substituent at the C5 position. The pyrazolo[3,4-d]pyrimidine core is a bicyclic heteroaromatic system known for its pharmacological relevance, particularly in antimicrobial and anticancer applications . The tert-butyl group enhances metabolic stability by sterically hindering enzymatic degradation, while the 4-phenylbenzamide moiety may influence target binding affinity and solubility .

Preparation Methods

The synthesis of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the fused heterocyclic system.

    Introduction of the tert-butyl group: The tert-butyl group is introduced through alkylation reactions using tert-butyl halides or related reagents.

    Attachment of the phenylbenzamide moiety: This step involves the coupling of the pyrazolo[3,4-d]pyrimidine core with 4-phenylbenzamide using coupling reagents such as EDCI or DCC.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and other advanced techniques .

Chemical Reactions Analysis

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyrazolo[3,4-d]pyrimidine core or the phenylbenzamide moiety are replaced with other groups using appropriate reagents and conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of other biologically active molecules and as a ligand in coordination chemistry.

    Biology: It has shown significant activity against various cancer cell lines, making it a potential candidate for anticancer drug development. It also exhibits antiviral and antimicrobial properties.

    Medicine: The compound is being investigated for its potential use in the treatment of cancer, viral infections, and bacterial infections.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds

Mechanism of Action

The mechanism of action of N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide involves its interaction with specific molecular targets and pathways. The compound has been shown to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it may interact with other molecular targets, contributing to its antiviral and antimicrobial activities .

Comparison with Similar Compounds

Structural Analogues of Pyrazolo[3,4-d]pyrimidine Derivatives

Key structural analogs include derivatives synthesized via reactions of hydrazonyl bromides with active methylene compounds (Table 1) . These compounds differ in substituents at the N1, C3, C4, and C5 positions, leading to variations in biological activity.

Table 1: Structural and Functional Comparison of Selected Pyrazolo[3,4-d]pyrimidine Derivatives

Compound Name Substituents (Positions) Key Properties/Activity Source
N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide N1: tert-butyl; C5: 4-phenylbenzamide Enhanced metabolic stability
(E)-2-(3,6-dimethyl-4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)-N’-(4-nitrobenzylidene)acetohydrazide 5c N1: phenyl; C5: nitrobenzylidene Antimicrobial activity (moderate)
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives (e.g., 18a,b) Fused triazolo-pyrimidine system Antifungal activity
LY231514 (Antitumor agent) Pyrrolo[2,3-d]pyrimidine core Antitumor activity (clinical use)

Pharmacological Profiles

  • Antimicrobial Activity : Derivatives with nitro (5c) or methoxy (5b) groups show moderate-to-strong antibacterial activity against Gram-positive strains, while the target compound’s activity remains underexplored .
  • Anticancer Potential: The pyrazolo[3,4-d]pyrimidine core shares structural similarities with LY231514, a folate antagonist used in cancer therapy. However, LY231514’s pyrrolo[2,3-d]pyrimidine core and glutamic acid side chain differentiate its mechanism from the target compound .

Biological Activity

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide is a compound of interest due to its potential biological activities, particularly in the realm of cancer therapeutics. This article provides an overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse pharmacological properties. The structural formula can be represented as follows:

C17H19N5O2\text{C}_{17}\text{H}_{19}\text{N}_{5}\text{O}_{2}

This compound features a tert-butyl group and an oxopyrazolo moiety, which are critical for its biological activity.

The biological activity of this compound is largely attributed to its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDK inhibition is a promising strategy for cancer treatment as it disrupts cell cycle progression in cancer cells.

Inhibition Profile

In vitro studies have demonstrated that this compound exhibits potent inhibitory effects on various cancer cell lines. The following table summarizes the IC50 values for different cell lines:

Cell Line IC50 (nM)
MCF-715
HepG20.119 ± 0.007
HCT-11610

These results indicate that the compound is particularly effective against HepG2 cells, suggesting a selective action that could minimize side effects in normal tissues .

Apoptotic Effects

Research has shown that this compound induces apoptosis in cancer cells. A study reported that treatment with this compound led to a significant increase in early and late apoptosis rates compared to control groups. Specifically:

  • Early Apoptosis : 21.51%
  • Late Apoptosis : 12.95%

This indicates a total apoptosis induction rate of approximately 41.55%, which is substantially higher than the control (1.85%) .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features. The presence of the oxopyrazolo moiety acts as a bioisostere for adenine, allowing it to mimic ATP interactions at the kinase domain. This structural similarity is crucial for the binding affinity and specificity towards CDK2.

Binding Interactions

Molecular docking studies have revealed multiple hydrogen bonding interactions between the compound and key residues in the CDK2 active site, enhancing its inhibitory potency .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity : A comprehensive study indicated that compounds derived from pyrazolo[3,4-d]pyrimidine scaffolds exhibit significant antitumor activity through CDK inhibition.
  • Cell Cycle Arrest : Analysis of cell cycle distribution showed that treatment with this compound resulted in a pronounced arrest at the G1 phase in HCT116 cells, further confirming its role as a CDK inhibitor .
  • Comparative Studies : When compared to known CDK inhibitors like roscovitine and dinaciclib, this compound demonstrated comparable or superior efficacy against specific cancer cell lines .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide, and how are reaction conditions optimized?

  • Methodology : Synthesis typically involves multi-step reactions, including cyclization of pyrazolo[3,4-d]pyrimidine precursors and subsequent amide coupling. Key steps include:

  • Cyclization : Using 5-amino-1H-pyrazole-4-carboxamide derivatives under basic conditions (e.g., triethylamine) .
  • Amide Bond Formation : Reaction with 4-phenylbenzoyl chloride in aprotic solvents like dimethylformamide (DMF) at 60–80°C .
  • Optimization : Parameters such as solvent polarity (ethanol vs. DMF), temperature control (±5°C), and catalyst selection (e.g., DMAP for acylations) significantly affect yield (60–85%) and purity (>95%) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify proton environments and carbon frameworks. For example, the tert-butyl group shows a singlet at δ 1.4 ppm, while the pyrazolo[3,4-d]pyrimidine core exhibits aromatic protons at δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+ at m/z 432.18) and fragments corresponding to the benzamide moiety .
  • FTIR : Stretching vibrations for carbonyl groups (C=O at ~1680 cm1^{-1}) and amide bonds (N–H at ~3300 cm1^{-1}) validate functional groups .

Q. What are the common chemical modifications to enhance its bioactivity?

  • Methodology : Functionalization focuses on:

  • Electrophilic Substitution : Introducing electron-withdrawing groups (e.g., –CF3_3) at the phenyl ring to improve target binding .
  • Reductive Amination : Modifying the pyrimidine ring’s oxo group to amines for enhanced solubility .
  • Protection/Deprotection Strategies : Using tert-butyloxycarbonyl (Boc) groups to stabilize reactive intermediates during derivatization .

Advanced Research Questions

Q. How do reaction kinetics and mechanisms influence the synthesis of derivatives?

  • Methodology :

  • Kinetic Studies : Monitoring reaction progress via HPLC reveals that amide coupling follows second-order kinetics, with activation energy (~45 kJ/mol) dependent on solvent polarity .
  • Mechanistic Insights : Density Functional Theory (DFT) simulations predict transition states during cyclization, highlighting steric hindrance from the tert-butyl group as a rate-limiting factor .
  • Side Reactions : Competing hydrolysis of the pyrazolo[3,4-d]pyrimidine core under acidic conditions necessitates pH control (pH 7–8) .

Q. How can contradictions in biological activity data (e.g., IC50_{50} variability) be resolved?

  • Methodology :

  • Assay Standardization : Use isogenic cell lines to control genetic variability in enzyme inhibition studies (e.g., kinase assays) .
  • Metabolic Stability Testing : Microsomal incubation (human liver microsomes) identifies rapid degradation (t1/2_{1/2} < 30 min) as a cause of false-negative results .
  • Structural-Activity Relationship (SAR) : Comparing analogs with substituents at the 4-phenyl position shows that –OCH3_3 groups improve selectivity for EGFR over HER2 .

Q. What computational approaches predict target interactions and off-target risks?

  • Methodology :

  • Molecular Docking : AutoDock Vina simulates binding to kinase ATP pockets, revealing hydrogen bonds between the benzamide carbonyl and Lys721 in EGFR .
  • Pharmacophore Modeling : Identifies essential features like the pyrimidine ring’s oxo group and hydrophobic tert-butyl moiety for PI3Kδ inhibition .
  • Toxicity Prediction : QSAR models (e.g., ProTox-II) flag potential hepatotoxicity risks due to high logP values (>3.5) .

Q. Key Parameters for Experimental Design

Parameter Impact on Research Optimal Range References
Solvent PolarityAffects reaction rate and byproduct formationDMF > Ethanol > THF
Temperature ControlMinimizes thermal degradation60–80°C for amidation
Catalyst ConcentrationBalances reaction speed and cost5–10 mol% DMAP
HPLC Purity ThresholdEnsures reliable bioassay results>95% (UV detection at 254 nm)

Q. Data Contradiction Analysis Framework

Identify Variables : Compare solvent systems, assay protocols, and cell lines across studies.

Replicate Conditions : Reproduce conflicting experiments with controlled parameters (e.g., fixed ATP concentrations in kinase assays).

Cross-Validate : Use orthogonal techniques (e.g., SPR for binding affinity vs. enzymatic IC50_{50}) .

Properties

IUPAC Name

N-(1-tert-butyl-4-oxopyrazolo[3,4-d]pyrimidin-5-yl)-4-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-22(2,3)27-19-18(13-24-27)21(29)26(14-23-19)25-20(28)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYJPTQYGJJJZGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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